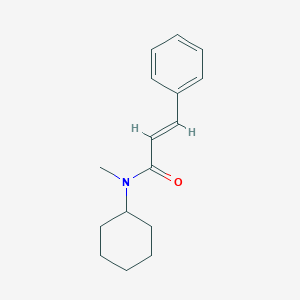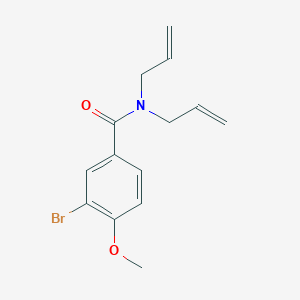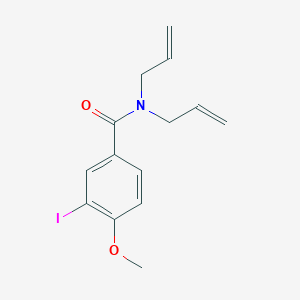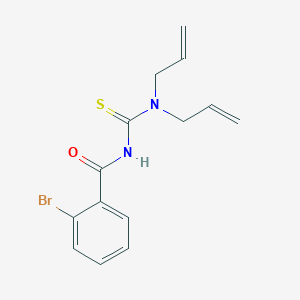![molecular formula C19H21N3O2S B319280 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B319280.png)
2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide is a compound belonging to the benzamides class. Benzamides are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the context of its application .
Comparación Con Compuestos Similares
Compared to other benzamides, 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-N-phenylbenzamide stands out due to its unique structural features and reactivity. Similar compounds include other benzamide derivatives, which may have different substituents on the benzene ring or variations in the amide linkage .
Propiedades
Fórmula molecular |
C19H21N3O2S |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-(3-methylbutanoylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)12-17(23)22-19(25)21-16-11-7-6-10-15(16)18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
Clave InChI |
AVEPIRUGHKMVQU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzamide](/img/structure/B319200.png)



![Methyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B319205.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B319207.png)
![Methyl 2-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B319211.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319212.png)
![N-[(4-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B319213.png)
![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B319214.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)
![N,N-diallyl-N'-[3-(2-thienyl)acryloyl]thiourea](/img/structure/B319218.png)
![N,N-diallyl-N'-[3-(4-methylphenyl)acryloyl]thiourea](/img/structure/B319219.png)

